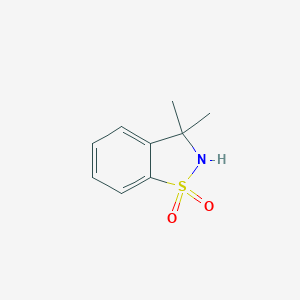

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

Descripción general

Descripción

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, also known as Dimethyldibenzothiazole disulfide (MBI), is a chemical compound commonly used as a rubber antioxidant and accelerator . It is a white crystalline powder that is insoluble in water but soluble in organic solvents .

Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide is C9H11NO2S . The molecular weight is 197.25 . The InChI key is XHTPPQBDONGRAF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound appears as a colorless to light yellow liquid . It has a melting point below -80°C and a boiling point of approximately 135°C . The density is approximately 1.17 g/mL . It has a SMILES string of CC1©NS(=O)(=O)c2ccccc12 .Aplicaciones Científicas De Investigación

Molecular Association : 2,3-dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides form hydrogen-bonded dimers with 12/14-membered bicyclic bridges, confirming their existence in the solid state (Rajeev et al., 1998).

Antimicrobial Properties : 3-substituted 1,2-benzisothiazole 1,1-dioxides show promising antimicrobial properties against Staphylococcus aureus, Salmonella typhosa, and Aspergillus niger, which could have pharmaceutical applications (Bachman et al., 1978).

Organic Synthesis and Catalysis : A facile synthesis method for 3-substituted 1,2-benzisothiazole 1,1-dioxides from saccharin and organolithium compounds has potential applications in organic synthesis and catalysis (Abramovitch et al., 1974).

Preparation of Sulfides and Thiocarboxylic S-Esters : An odorless method using 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxide can produce various sulfides and thiocarboxylic S-esters (Yamada et al., 1983).

Diuretic Activity : The diuretic activity of indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues has been explored (Shutske et al., 1983).

Oxygen-Transfer Reactions : 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides have reduced reactivity but greater selectivity in oxygen-transfer reactions compared to oxaziridines (Davis et al., 1990).

Chiral Auxiliaries in Stereoselective Synthesis : Isothiazole 1,1-dioxides have evolved from sweeter compounds to useful chiral auxiliaries in stereoselective synthesis, with applications in pharmacology and asymmetric reactions (Schulze & Illgen, 1997).

Crystal Structure and Reactivity : The crystal structure of 4,5-dimethylisothiazol-3(2H)-one 1,1-dioxide and other derivatives have been analyzed for their potential impact on reactivity (Ng, 1993; Fonseca, 2009).

Synthesis and Phytotoxic Activities : N-substituted phenyl isothiazolone derivatives have been synthesized and shown to possess strong phytotoxic activities (Miyamoto et al., 2003).

New Ring Systems and Organic Species : Studies have focused on generating novel heterocyclic systems and organic species through ring-expansions and ring-annulations based on 1,2-benzisothiazole-1,1-dioxides and related compounds (Abramovitch et al., 1996; Carvalho et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

3,3-dimethyl-2H-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)13(11,12)10-9/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTPPQBDONGRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2S(=O)(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403400 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

CAS RN |

102362-98-1 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

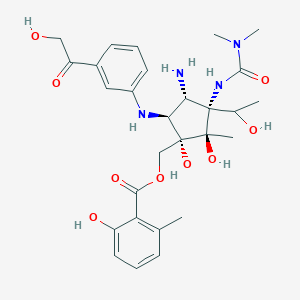

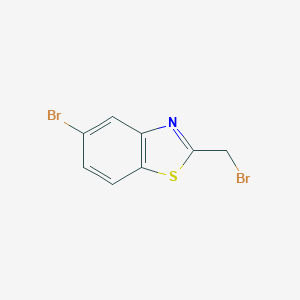

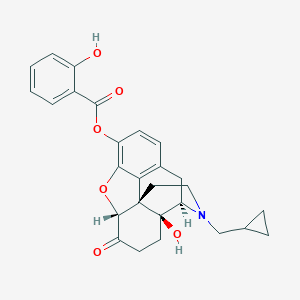

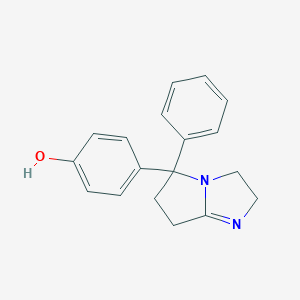

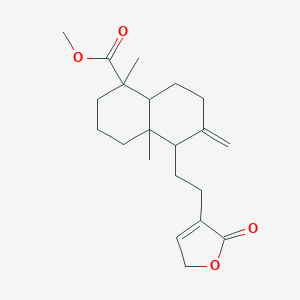

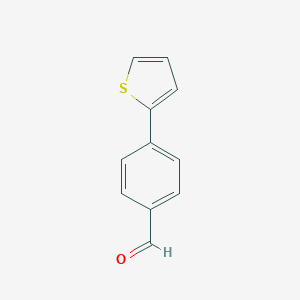

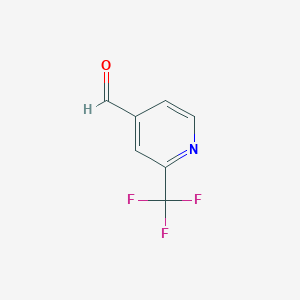

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)

![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)

![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)